molecular formula C19H14BrN3O2S B15086228 (5E)-5-(2-bromobenzylidene)-2-(4-ethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one CAS No. 606956-03-0

(5E)-5-(2-bromobenzylidene)-2-(4-ethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B15086228
CAS No.: 606956-03-0
M. Wt: 428.3 g/mol
InChI Key: RCRBPRNWKYKVHB-LFIBNONCSA-N
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Description

(5E)-5-(2-bromobenzylidene)-2-(4-ethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a complex organic compound that belongs to the class of thiazolotriazoles This compound is characterized by its unique structure, which includes a bromobenzylidene group and an ethoxyphenyl group attached to a thiazolotriazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-(2-bromobenzylidene)-2-(4-ethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves a multi-step process. The starting materials include 2-bromobenzaldehyde, 4-ethoxyaniline, and thiosemicarbazide. The synthetic route can be summarized as follows:

    Condensation Reaction: 2-bromobenzaldehyde reacts with thiosemicarbazide to form 2-(2-bromobenzylidene)hydrazinecarbothioamide.

    Cyclization: The intermediate undergoes cyclization with 4-ethoxyaniline to form the thiazolotriazole core.

    Final Product Formation: The final step involves the formation of this compound under specific reaction conditions, such as refluxing in ethanol.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of advanced techniques such as microwave-assisted synthesis, which can significantly reduce reaction times and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-(2-bromobenzylidene)-2-(4-ethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the benzylidene group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as sodium azide or potassium cyanide in polar solvents.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of the reduced thiazolotriazole derivatives.

    Substitution: Formation of substituted thiazolotriazole derivatives with various functional groups.

Scientific Research Applications

(5E)-5-(2-bromobenzylidene)-2-(4-ethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential anticancer properties and as a lead compound for drug development.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of (5E)-5-(2-bromobenzylidene)-2-(4-ethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its potential anticancer activity may involve the inhibition of key enzymes involved in cell proliferation and survival pathways.

Comparison with Similar Compounds

Similar Compounds

    Cetylpyridinium chloride: A quaternary ammonium compound with antimicrobial properties.

    Domiphen bromide: Another quaternary ammonium compound used as an antiseptic.

Uniqueness

(5E)-5-(2-bromobenzylidene)-2-(4-ethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is unique due to its thiazolotriazole core, which imparts specific chemical and biological properties not found in simpler quaternary ammonium compounds. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.

Properties

CAS No.

606956-03-0

Molecular Formula

C19H14BrN3O2S

Molecular Weight

428.3 g/mol

IUPAC Name

(5E)-5-[(2-bromophenyl)methylidene]-2-(4-ethoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C19H14BrN3O2S/c1-2-25-14-9-7-12(8-10-14)17-21-19-23(22-17)18(24)16(26-19)11-13-5-3-4-6-15(13)20/h3-11H,2H2,1H3/b16-11+

InChI Key

RCRBPRNWKYKVHB-LFIBNONCSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)C2=NN3C(=O)/C(=C\C4=CC=CC=C4Br)/SC3=N2

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN3C(=O)C(=CC4=CC=CC=C4Br)SC3=N2

Origin of Product

United States

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